molecular formula C20H24ClNO2 B12570526 2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol CAS No. 192803-69-3

2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol

Cat. No.: B12570526
CAS No.: 192803-69-3
M. Wt: 345.9 g/mol
InChI Key: DHWDUKUFLBYXGY-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol is a complex organic compound with a unique structure that includes a benzazepine core

Preparation Methods

The synthesis of 2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzazepine core, followed by the introduction of the chloro, methoxy, and phenyl groups. The final step involves the addition of the ethanol moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of benzazepine derivatives on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives, such as:

Properties

CAS No.

192803-69-3

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

IUPAC Name

2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol

InChI

InChI=1S/C20H24ClNO2/c1-22-10-8-15-12-17(21)19(24-2)13-16(15)20(18(22)9-11-23)14-6-4-3-5-7-14/h3-7,12-13,18,20,23H,8-11H2,1-2H3/t18-,20+/m0/s1

InChI Key

DHWDUKUFLBYXGY-AZUAARDMSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]([C@@H]1CCO)C3=CC=CC=C3)OC)Cl

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1CCO)C3=CC=CC=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.